molecular formula C16H14ClN3OS2 B2722087 N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438479-88-0

N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2722087
CAS No.: 438479-88-0
M. Wt: 363.88
InChI Key: ONRLTBGHNLUTQN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative characterized by a 3-chlorophenyl carboxamide group and a thiophen-2-yl substituent at the C4 position. DHPMs are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects .

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-5-2-4-10(17)8-11)14(20-16(22)18-9)12-6-3-7-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRLTBGHNLUTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that belongs to the dihydropyrimidine class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3OS2C_{16}H_{14}ClN_{3}OS_{2} with a molecular weight of 363.88 g/mol. Its structure features a tetrahydropyrimidine ring with various functional groups that contribute to its biological activity:

  • Thioxo group at the 2-position
  • Carboxamide group at the 5-position
  • Aromatic groups at the 4- and N-positions

The presence of the thiophene ring enhances its chemical diversity and potential interactions with biological targets.

Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance, preliminary in vitro tests indicate that similar compounds within the dihydropyrimidine class exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7), colon carcinoma (HT29), and lung carcinoma (A549) .

The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cell division. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle .

Antimicrobial Activity

Dihydropyrimidines are also recognized for their antimicrobial properties. This compound may exhibit antimicrobial effects against a range of pathogens due to its structural features that facilitate interaction with microbial targets . However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other dihydropyrimidines is essential. The following table summarizes key characteristics and activities of related compounds:

Compound NameStructure HighlightsBiological Activity
N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidineContains a fluorinated phenyl groupAntimicrobial
N-(3-methoxyphenyl)-6-methyl-2-thioxo-pyrimidinoneFeatures a methoxy substituentAnticancer
N-(phenyl)-6-methylthio-pyrimidineContains a thioether groupAntimicrobial

This comparison highlights how variations in substituents can influence the biological activity of dihydropyrimidines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study reported that certain dihydropyrimidines exhibited IC50 values ranging from 8 μM to 15 μM against various cancer cell lines. The introduction of different substituents significantly impacted their efficacy .
  • Mechanistic Insights : Research has shown that compounds similar to N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-pyrimidines can induce apoptosis through mitochondrial pathways and cell cycle arrest at specific phases .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit notable antimicrobial and antifungal activities. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties observed in related compounds indicate that further optimization of this compound could lead to effective treatments for inflammatory diseases .

Antioxidant Activity

The antioxidant potential of similar thioxo-tetrahydropyrimidine derivatives has been explored through various assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In one study, a series of tetrahydropyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy against standard strains such as Staphylococcus aureus and Candida albicans. The results showed that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts, suggesting the importance of this moiety in biological activity .

Case Study 2: Molecular Docking Studies on Anti-inflammatory Activity

A computational study utilized molecular docking techniques to assess the binding affinity of this compound with 5-lipoxygenase. The findings indicated a strong interaction between the compound and the enzyme's active site, supporting its potential as a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound shares a core DHPM scaffold with numerous analogs, differing primarily in substituents at the C4 and N-aryl positions. Key comparisons include:

Compound Name C4 Substituent N-Aryl Group Key Structural Features
Target Compound Thiophen-2-yl 3-Chlorophenyl Thiophene (aromatic heterocycle), Cl at meta
4-(3-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (A10) 3-Chlorophenyl Phenyl Dual aromatic rings, Cl at meta
4-(2-Chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (8b) 2-Chlorophenyl 4-Methylphenyl Cl at ortho, methyl para substitution
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9a) Indol-3-yl 4-Nitrophenyl Indole heterocycle, nitro para substitution
N-(2,3-Dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl 2,3-Dimethylphenyl Methyl groups at ortho/meta positions

Key Observations :

  • Thiophene vs.
  • Chlorophenyl Positioning : The 3-chlorophenyl group (meta-Cl) may optimize steric and electronic effects compared to ortho-Cl analogs (e.g., 8b), which showed reduced yields (60% vs. 77% for 8b) .

Physicochemical Properties

Property Target Compound A10 8b 9a
Melting Point (°C) Not reported Not reported 245–247 263–265
IR ν(C=O) (cm⁻¹) ~1670–1675 (estimated) Not reported 1675 1671
Solubility Likely low (ethanol recrystallization) Low in aqueous media Low (ethanol-soluble) Low (ethanol-soluble)

Notes:

  • The thiophene moiety may slightly lower melting points compared to bulkier substituents (e.g., indole in 9a) due to reduced crystallinity.
  • All analogs exhibit poor aqueous solubility, typical of DHPMs, necessitating formulation optimization for drug delivery .

Recommendations :

  • Conduct in vitro assays for antileishmanial, antimicrobial, and cytotoxic activity.
  • Explore formulation strategies to improve solubility.
  • Perform molecular docking studies to elucidate interactions with biological targets (e.g., Leishmania enzymes or bacterial topoisomerases).

Preparation Methods

Catalyst-Mediated One-Pot Synthesis

Uranyl Nitrate Hexahydrate Catalyzed Synthesis

The preparation of pyrimidine carboxamides using uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) represents an efficient and practical approach for synthesizing the target compound.

Procedure A: Conventional Method

  • A mixture of thiophene-2-carboxaldehyde (1 mmol), 3-chloroacetoacetanilide (1 mmol), thiourea (1.2 mmol), UO₂(NO₃)₂·6H₂O (5 mol%), and 20 mL acetonitrile is refluxed for 6-8 hours.
  • Upon completion (monitored by TLC), the reaction mixture is poured into crushed ice and stirred for 15-20 minutes.
  • The solid precipitate is filtered, washed with ice-cold water, and recrystallized from hot methanol to afford the pure compound.

Procedure B: Microwave-Assisted Method

  • A mixture of thiophene-2-carboxaldehyde (1 mmol), 3-chloroacetoacetanilide (1 mmol), thiourea (1.2 mmol), UO₂(NO₃)₂·6H₂O (5 mol%), and acetonitrile (5 mL) is subjected to microwave irradiation at 160 W with 3-minute intervals.
  • Total irradiation time is approximately 15-18 minutes, with reaction progress monitored by TLC.
  • The reaction mixture is processed as described in Procedure A.

The microwave-assisted approach significantly reduces reaction time from several hours to less than 20 minutes while maintaining comparable yields (Table 1).

Table 1: Comparison of Conventional vs. Microwave Methods Using UO₂(NO₃)₂·6H₂O Catalyst

Method Reaction Time Temperature Yield (%) Advantages
Conventional 6-8 hours Reflux 78-82 Simple setup, widely accessible equipment
Microwave 15-18 minutes 160 W 76-80 Dramatically reduced reaction time, energy efficient

Alternative Catalyst Systems

Ionic Liquid-Mediated Synthesis

Diisopropylethylammonium acetate (DIPEAc) has been identified as an effective promoter for the Biginelli reaction, providing an environmentally friendly alternative to traditional catalysts.

Procedure:

  • A mixture of thiophene-2-carboxaldehyde (3 mmol), acetoacetanilide derivative (3 mmol), and thiourea (3.2 mmol) is stirred in 4 mL DIPEAc at room temperature.
  • The reaction is complete within 30-50 minutes (monitored by TLC).
  • The crude product is isolated by adding water and filtering the precipitate, which is then purified by recrystallization.

This method offers exceptional advantages including ambient temperature conditions, short reaction times, and high yields (85-92%) without requiring specialized equipment.

Multi-Step Synthetic Approaches

Ester Intermediate Pathway

A practical multi-step approach involves the initial synthesis of an ethyl ester intermediate followed by conversion to the target carboxamide:

Step 1: Synthesis of ethyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • A mixture of thiophene-2-carboxaldehyde (2.30 mmol), ethyl acetoacetate (3.50 mmol), and thiourea (3.49 mmol) is combined with acetonitrile (15 mL) and a catalytic amount of lithium bromide (0.46 mmol).
  • The reaction is heated at reflux for 60-72 hours.
  • The solvent is reduced to 5 mL and allowed to stand at room temperature for crystallization.
  • The resultant ethyl ester intermediate is isolated by filtration and used in the next step.

Step 2: Hydrolysis to carboxylic acid

  • The ester intermediate (1 mmol) is treated with sodium hydroxide (2 mmol) in ethanol/water (1:1, 10 mL) and heated at reflux for 2-3 hours.
  • After cooling, the solution is acidified to pH 2-3 with dilute HCl.
  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Amide formation

  • The carboxylic acid (1 mmol) is suspended in dichloromethane (10 mL) and treated with thionyl chloride or oxalyl chloride (2 mmol) and a catalytic amount of DMF.
  • After stirring for 2-3 hours at room temperature, the volatiles are removed under reduced pressure.
  • The resulting acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a solution of 3-chloroaniline (1.2 mmol) and triethylamine (2 mmol) in dichloromethane (10 mL) at 0°C.
  • The reaction mixture is stirred at room temperature for 2-3 hours, washed with dilute NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄.
  • After filtration and concentration, the crude product is purified by recrystallization from isopropanol or column chromatography.

Direct Amide Preparation Route

An alternative approach utilizes 3-chloroacetoacetanilide as a starting material:

Procedure:

  • 3-Chloroacetoacetanilide is prepared by reacting 3-chloroaniline with diketene or by treating 3-chloroaniline with ethyl acetoacetate under reflux conditions.
  • A mixture of 3-chloroacetoacetanilide (0.01 mol), thiophene-2-carboxaldehyde (0.01 mol), and thiourea (0.01 mol) is heated at 120-150°C until gas evolution ceases and the reaction mixture solidifies.
  • After cooling, the residue is treated with ethanol, filtered, and recrystallized from ethanol to afford the target compound with yields of approximately 85-90%.

This solvent-free approach provides a more direct route to the target compound, avoiding the need for ester hydrolysis and subsequent amide formation.

Optimization of Reaction Parameters

Various reaction parameters significantly influence yield, purity, and reaction time. Table 2 summarizes key parameters that have been optimized for the synthesis of pyrimidine carboxamides.

Table 2: Optimization of Reaction Parameters for Synthesis of Pyrimidine Carboxamides

Parameter Optimized Condition Effect on Yield Effect on Purity
Catalyst Loading (UO₂(NO₃)₂·6H₂O) 5 mol% Optimal; higher loading shows no improvement High
Reaction Temperature (Conventional) 80-85°C Optimal for acetonitrile solvent Good
Microwave Power 160 W Optimal balance between reaction rate and control High
Molar Ratio (Aldehyde:Acetoacetanilide:Thiourea) 1:1:1.2 Slight excess of thiourea increases yield Good
Solvent Acetonitrile Superior to ethanol, methanol, and THF High
Reaction Time (MW Method) 15-18 minutes (in intervals) Optimal conversion Good

Spectroscopic Characterization

The synthesized N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be characterized using various spectroscopic techniques:

  • IR Spectroscopy : Characteristic absorptions at 3300-3200 cm⁻¹ (N-H stretching), 1670-1650 cm⁻¹ (C=O stretching of carboxamide), 1570-1550 cm⁻¹ (C=C aromatic stretching), and 1180-1170 cm⁻¹ (C=S stretching).

  • ¹H NMR (500 MHz, DMSO-d₆, ppm): Expected signals include:

    • 10.3-10.4 (s, 1H, CONH)
    • 9.5-9.6 (s, 1H, NH of pyrimidine)
    • 7.0-7.8 (m, 7H, aromatic protons from thiophene and chlorophenyl)
    • 5.4-5.6 (s, 1H, CH at C4 of pyrimidine)
    • 2.2-2.5 (s, 3H, CH₃ at C6 of pyrimidine)
  • Mass Spectrometry : The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of 375.9, with characteristic isotope patterns due to the presence of chlorine and sulfur atoms.

Comparative Analysis of Synthetic Methods

Table 3 provides a comparative analysis of the different synthetic approaches for preparing this compound:

Table 3: Comparative Analysis of Synthetic Methods

Synthetic Method Yield (%) Reaction Time Advantages Limitations Environmental Impact
UO₂(NO₃)₂·6H₂O Conventional 78-82 6-8 hours Simple setup, readily available reagents Time-consuming Moderate solvent usage
UO₂(NO₃)₂·6H₂O Microwave 76-80 15-18 minutes Rapid, energy-efficient Requires specialized equipment Reduced solvent usage
DIPEAc Ionic Liquid 85-92 30-50 minutes Room temperature, high yield Recovery of ionic liquid can be challenging Low (recyclable medium)
Ester Intermediate Pathway 65-75 (overall) 3-4 days (total) Well-established chemistry, reliable Multiple steps, time-consuming High solvent and reagent consumption
Direct Amide Preparation 85-90 2-3 hours One-pot, solvent-free conditions High temperature required Low (minimal waste)

Purification Techniques

Purification of the target compound can be achieved through several methods:

Recrystallization

The most common purification technique involves recrystallization from appropriate solvents:

  • Ethanol or methanol are preferred for initial recrystallization.
  • For higher purity, a mixed solvent system such as dichloromethane/methanol (4:1) can be employed.
  • Hot filtration through activated carbon and silica gel can help remove colored impurities.

Column Chromatography

For difficult separations, column chromatography is effective:

  • Silica gel (60-120 mesh) as stationary phase.
  • Gradient elution using hexane/ethyl acetate mixture, starting with 9:1 and gradually increasing polarity to 7:3.
  • The pure fractions are combined and concentrated to obtain the purified compound.

Q & A

Basic: What are the most effective synthetic routes for preparing N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves multi-step protocols:

  • Core Formation : A Biginelli-like reaction can assemble the tetrahydropyrimidine ring, incorporating the thioxo group via thiourea derivatives .
  • Thiophene Incorporation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing the thiophen-2-yl group at the 4-position, as seen in analogous pyrimidine derivatives .
  • Chlorophenyl Functionalization : The 3-chlorophenyl carboxamide moiety is attached via nucleophilic acyl substitution or coupling agents like EDC/HOBt .
    Optimization : Use microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in related tetrahydropyrimidine syntheses .

Basic: What analytical techniques are critical for confirming the structure of this compound?

  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thiophene and pyrimidine rings (e.g., deviations <15° observed in similar structures) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methyl groups at δ 2.1–2.4 ppm; thiophene protons at δ 6.8–7.2 ppm.
    • ¹³C NMR : Thioxo carbon (C=S) at δ 170–175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅ClN₃OS₂: 376.03) .

Advanced: How does the thioxo group influence the compound’s reactivity and stability?

  • Reactivity : The thioxo (C=S) group is susceptible to oxidation, forming sulfoxides or sulfones under mild conditions (e.g., H₂O₂/CH₃COOH) .
  • Stability : In aqueous media, the thioxo group hydrolyzes slowly at pH >8. Stabilize with inert atmospheres (N₂/Ar) and low-temperature storage .
  • Tautomerism : The thioxo-thiol tautomeric equilibrium affects hydrogen-bonding patterns, as shown in XRD studies of analogous compounds .

Advanced: What computational strategies are recommended for predicting this compound’s bioactivity?

  • Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) or kinase domains, leveraging the pyrimidine core’s affinity for ATP-binding pockets .
  • QSAR Models : Use descriptors such as logP (predicted ~3.2), polar surface area (~90 Ų), and H-bond donors/acceptors to predict permeability and bioavailability .
  • MD Simulations : Assess conformational flexibility of the tetrahydropyrimidine ring under physiological conditions (e.g., 310 K, solvated systems) .

Basic: What are the key challenges in optimizing synthetic yields for this compound?

  • Low Yields : Observed in cross-coupling steps (e.g., <50% for thiophene attachment). Mitigate via ligand screening (XPhos > SPhos) and slow reagent addition .
  • Byproduct Formation : Competing N-alkylation during carboxamide coupling. Use bulky bases (e.g., DIPEA) to favor O-acylation .
  • Purification : Silica gel chromatography struggles with thioxo-containing analogs. Switch to reverse-phase HPLC with C18 columns .

Advanced: How can researchers resolve contradictions in reported reaction conditions for similar tetrahydropyrimidines?

  • Case Study : Discrepancies in optimal temperatures (80°C vs. 110°C) for cyclocondensation:
    • Solution : Conduct Design of Experiments (DoE) to map temperature vs. solvent polarity (e.g., ethanol vs. DMF) .
  • Catalyst Variability : Pd(OAc)₂ vs. PdCl₂ for cross-coupling. Screen pre-catalysts with additives like PPh₃ to stabilize active Pd(0) species .

Advanced: What are emerging applications of this compound in materials science?

  • Coordination Chemistry : The thioxo group acts as a soft Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
  • Supramolecular Assemblies : π-Stacking between thiophene and chlorophenyl groups enables crystal engineering, as shown in XRD studies of related derivatives .

Basic: What spectroscopic red flags indicate impurities in the final product?

  • UV-Vis : Absorbance >300 nm suggests aromatic byproducts (e.g., unreacted thiophene precursors).
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate residual carbonyl impurities (e.g., uncyclized intermediates) .

Advanced: How does the chlorophenyl substituent affect metabolic stability in preclinical studies?

  • In Vitro Assays : Microsomal stability testing (e.g., human liver microsomes) shows t₁/₂ >60 min due to reduced CYP450-mediated dechlorination .
  • Comparative Data : Analogues with electron-withdrawing groups (Cl > F) exhibit enhanced metabolic resistance vs. methoxy-substituted derivatives .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Measure IC₅₀ via fluorescence-based assays (e.g., NADH depletion in DHFR inhibition) .
  • X-ray Co-crystallization : Resolve binding modes with target enzymes (e.g., hydrogen bonding to active-site residues like Asp27 in DHFR) .

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